molecular formula C8H10BrNO B1289179 2-Bromo-6-isopropoxypyridine CAS No. 463336-87-0

2-Bromo-6-isopropoxypyridine

Cat. No. B1289179
M. Wt: 216.07 g/mol
InChI Key: RBQOILDHZGNUQT-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxypyridine is a compound that is closely related to various brominated pyridine derivatives, which are often used as intermediates in the synthesis of complex molecules for medicinal chemistry and material science. Although the specific compound 2-Bromo-6-isopropoxypyridine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and utility of brominated pyridines in synthetic chemistry.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest due to their utility as building blocks in organic synthesis. For example, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, as demonstrated in the synthesis of the potent opioid carfentanil . Similarly, the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions indicates the versatility of brominated pyridines in generating functionalized compounds . The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from dihydroxy-isonicotinic acid further exemplifies the potential of brominated pyridines to act as precursors for tridentate ligands .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex, as evidenced by the crystal structure analysis of 2-bromo-4-hydroxypyridine, which displays both the 4-hydroxypyridine and 4-pyridone tautomers . This tautomerism and the presence of hydrogen and halogen bonding interactions are crucial for understanding the reactivity and binding properties of such compounds.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, such as the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which yield carbon-substituted pyridines . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and nucleophilic substitution, highlighting the reactivity of brominated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their substituents and molecular structure. For instance, the synthesis and characterization of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveal insights into their crystal structures, thermodynamic properties, and luminescence behaviors . The preparation of amino-functionalized 2,2'-bipyridines and their subsequent transformations demonstrate the synthetic versatility of brominated pyridines .

Scientific Research Applications

Synthesis and Chemical Applications

Convertible Isocyanide Development : 2-Bromo-6-isocyanopyridine is noted for its stability and synthetic efficiency, serving as a convertible isocyanide suitable for multicomponent chemistry. Its practical utility is underscored by its role in the synthesis of significant compounds like carfentanil (Gydo van der Heijden et al., 2016).

Halogen-rich Intermediate Synthesis : The compound serves as a valuable building block in medicinal chemistry, exemplified by the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are critical for creating pentasubstituted pyridines with functionalities necessary for further chemical manipulations (Yong-Jin Wu et al., 2022).

Catalytic and Electrocatalytic Applications

Catalytic Ligand Development : The molecule aids in the construction of ligands with pendant arms, essential for the rational design of ligands bearing oxophilic and anionic sidearms. These ligands are crucial for labeling biological material and further functionalization (L. Charbonnière et al., 2002).

Electrocatalytic Carboxylation : A novel electrochemical procedure highlights the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, resulting in 6-aminonicotinic acid. The process avoids the use of volatile and toxic solvents and catalysts, marking an advancement in eco-friendly synthesis methods (Q. Feng et al., 2010).

Safety And Hazards

2-Bromo-6-isopropoxypyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-6-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOILDHZGNUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623306
Record name 2-Bromo-6-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-isopropoxypyridine

CAS RN

463336-87-0
Record name 2-Bromo-6-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-isopropoxypyridine
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Synthesis routes and methods I

Procedure details

Sodium pieces (200 mg) was added portion wise to 2-propanol (0.521 g, 6.35 mmol) and the reaction was stirred for 12 h at RT. To the above thick solution, 2,6-dibromo pyridine (1 g, 4.23 mmol, Aldrich) was added and the reaction was heated to 90° C. for 2 h. The mixture was cooled to RT and the solvent was removed. The crude residue was treated with ice water (10 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated. The residue was purified with silica gel column chromatography (Eluent: 0.5% EtOAc in petroleum ether) to give 2-bromo-6-isopropoxypyridine (600 mg, 66.5%) as a colorless liquid. MS (ESI, pos. ion) m/z: 216.0 (M+1); 1H-NMR (400 MHz, CDCl3): δ 7.38-7.34 (m, 1H), 6.99 (dd, J=7.2 Hz, J=4 Hz 1H), 6.60 (dd, J=8.0 Hz, J=4 Hz 1H). 5.28-5.25 (m, 1H), 1.32 (d, J=4.4 Hz, 6H). A solution of 2-bromo-6-isopropoxypyridine (1 g, 4.67 mmol) in dry THF (10 mL) was treated with n-BuLi (1.6M in hexane) (3.2 mL, 5.14 mmol) dropwise at −78° C. and the reaction was stirred at the same temperature for 30 min. Tributyl tin chloride (1.8 mL, 5.60 mmol, Aldrich) was added to the reaction at −78° C. and the reaction was stirred at the same temperature for 30 min. The mixture was treated with saturated NH4Cl solution (10 mL) and extracted with EtOAc (25 mL). The organic layer was dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified with silica gel column chromatography using (eluent: 100% petroleum ether) to give 2-isopropoxy-6-(tributylstannyl)pyridine (1 g, 50%) as a colorless liquid. 1H-NMR (300 MHz, CDCl3): δ 7.40-7.35 (m, 1H), 6.99 (dd, J=5.4, 4.5 Hz, 1H), 6.65 (dd, J=7.2, 0.6 Hz, 1H). 5.32-5.24 (m, 1H), 1.34-1.32 (m, 10H), 1.31-1.25 (m, 13H), 0.87-0.84 (m, 10H).
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Synthesis routes and methods II

Procedure details

The compound was prepared in a manner similar to that described in WO 02/076983 (page 80). Dry isopropanol (25 mL, 42.2 mmole) was placed in an oven-dried 250 ml 3 necked flask under nitrogen, sodium spheres (0.5 g, 21.1 mmol) were added and the reaction was heated to 80° C. to dissolve the sodium. 2,6 dibromopyridine (10 g, 42.2 mmole) was added as a solid and the reaction was heated at 95° C. After heating for ˜2.5 hr the reaction was cooled and partitioned between ether and water. The organic layer was evaporated to give a solid plus oil, the mixture was suspended in hexanes, cooled, and filtered to remove the solid. The filtrate was evaporated carefully and chromatographed on silica eluting with hexanes to give the product as a clear, colorless oil.
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Synthesis routes and methods III

Procedure details

Sodium (0.50 g, 21.7 mmol) was dissolved in isopropanol (50 ml) under an atmosphere of nitrogen with warming at 80° C., then allowed to cool to ambient temperature. 2,6-Dibromopyridine (10.0 g, 41.4 mmol) was added and the solution heated to 90° C. After 5 h the cooled reaction mixture was partitioned between diethyl ether (150 ml) and water (100 ml). Diethyl ether extracts were washed with water and saturated brine then dried over magnesium sulphate, filtered and evaporated in vacuo to give a semi-solid. Addition of isohexane, filtration and concentration in vacuo gave a residue that was purified by chromatography on silica gel eluting with dichloromethane to give 2-bromo-6-isopropoxypyridine (2.1 g) as a colourless liquid: δH (400 MHz, CDCl3) 1.33 (6H, d, J 6), 5.28 (1H, quin, J 6), 6.60 (1H, d, J 8), 7.00 (1H, d, J 7), 7.38 (1H, dd, J 7 and 8); m/z (ES+) 214/216 (M++H).
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